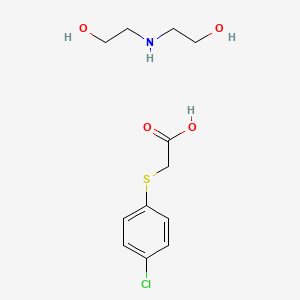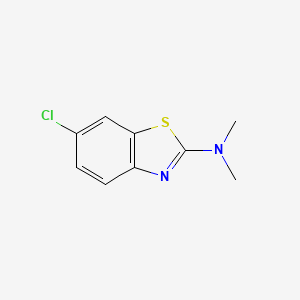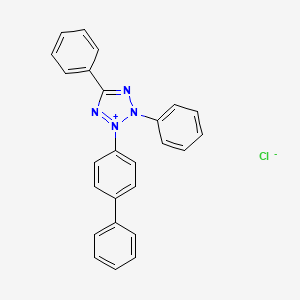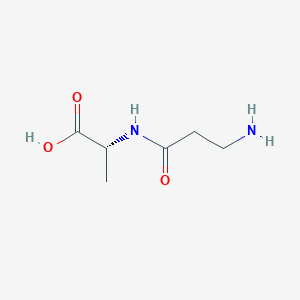
beta-Alanylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanylalanine is a dipeptide composed of beta-alanine and alanine Beta-alanine is a naturally occurring beta amino acid, while alanine is an alpha amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beta-Alanylalanine can be synthesized through chemical and biological methods. The chemical synthesis involves the reaction of beta-alanine with alanine under specific conditions. One common method is the use of carbodiimide coupling agents to facilitate the formation of the peptide bond between the two amino acids. The reaction typically occurs in an aqueous or organic solvent at a controlled temperature and pH.
Industrial Production Methods
In industrial settings, this compound can be produced using enzymatic synthesis. This method involves the use of enzymes such as aspartate decarboxylase to catalyze the reaction between beta-alanine and alanine. The enzymatic method is preferred due to its higher specificity, milder reaction conditions, and lower energy consumption compared to chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Beta-Alanylalanine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Beta-Alanylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide bond formation and hydrolysis.
Medicine: this compound is investigated for its potential role in enhancing muscle endurance and reducing fatigue.
Industry: It is used in the production of various industrial chemicals, including food additives and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of beta-Alanylalanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The compound can also act as a precursor for the synthesis of other bioactive molecules, such as carnosine, which plays a role in muscle endurance and pH regulation.
Comparación Con Compuestos Similares
Similar Compounds
Beta-Alanine: A beta amino acid that serves as a precursor for carnosine synthesis.
Alanine: An alpha amino acid involved in protein synthesis and energy production.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its role in muscle endurance.
Uniqueness
Beta-Alanylalanine is unique due to its combination of beta-alanine and alanine, which allows it to exhibit properties of both amino acids
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2R)-2-(3-aminopropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
Clave InChI |
OSOCQWFTTAPWEK-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)CCN |
SMILES canónico |
CC(C(=O)O)NC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


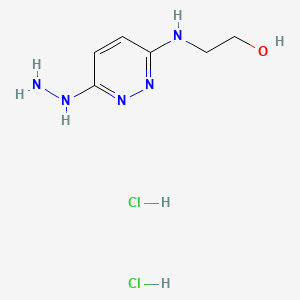
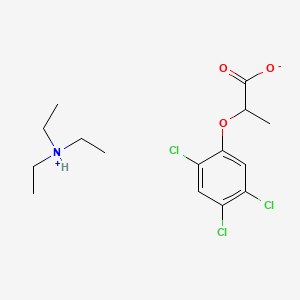
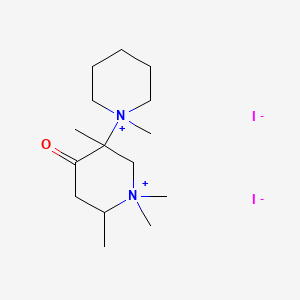

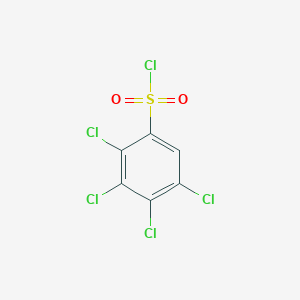
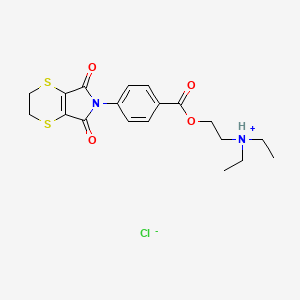
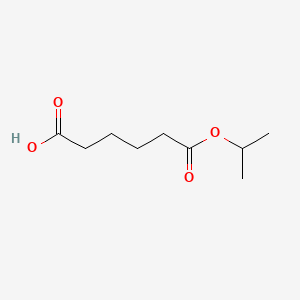
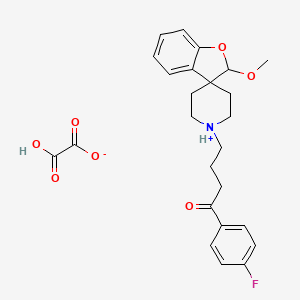

![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
